molecular formula C10H10ClN3O B13177385 4-{3-Azabicyclo[3.1.0]hexan-3-yl}-6-chloropyrimidine-5-carbaldehyde

4-{3-Azabicyclo[3.1.0]hexan-3-yl}-6-chloropyrimidine-5-carbaldehyde

Cat. No.: B13177385
M. Wt: 223.66 g/mol
InChI Key: AWZOOBUGJLLNRX-UHFFFAOYSA-N
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Description

4-{3-Azabicyclo[3.1.0]hexan-3-yl}-6-chloropyrimidine-5-carbaldehyde is a complex organic compound that features a bicyclic structure with a pyrimidine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{3-Azabicyclo[3.1.0]hexan-3-yl}-6-chloropyrimidine-5-carbaldehyde typically involves multiple steps, starting from readily available precursors. One common method involves the intramolecular cyclopropanation of alpha-diazoacetates using transition metal catalysis, such as Ru (II) or Co (II) catalysts . The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yields and selectivity.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger batches, ensuring the availability of high-purity reagents, and implementing efficient purification techniques. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-{3-Azabicyclo[3.1.0]hexan-3-yl}-6-chloropyrimidine-5-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atom on the pyrimidine ring can be substituted with nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products

    Oxidation: 4-{3-Azabicyclo[3.1.0]hexan-3-yl}-6-chloropyrimidine-5-carboxylic acid.

    Reduction: 4-{3-Azabicyclo[3.1.0]hexan-3-yl}-6-chloropyrimidine-5-methanol.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

4-{3-Azabicyclo[3.1.0]hexan-3-yl}-6-chloropyrimidine-5-carbaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-{3-Azabicyclo[3.1.0]hexan-3-yl}-6-chloropyrimidine-5-carbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure and functional groups allow it to bind to active sites, potentially inhibiting or modulating the activity of the target molecules. This can lead to various biological effects, depending on the specific pathways involved .

Comparison with Similar Compounds

Similar Compounds

  • 6,6-Dimethyl-3-azabicyclo[3.1.0]hexane
  • 4-(3-Azabicyclo[3.1.0]hexan-3-yl)pyrimidin-2-amines

Uniqueness

4-{3-Azabicyclo[3.1.0]hexan-3-yl}-6-chloropyrimidine-5-carbaldehyde is unique due to its combination of a bicyclic structure with a pyrimidine ring and an aldehyde functional group. This unique structure imparts specific chemical reactivity and biological activity, making it a valuable compound in various fields of research and industry .

Properties

Molecular Formula

C10H10ClN3O

Molecular Weight

223.66 g/mol

IUPAC Name

4-(3-azabicyclo[3.1.0]hexan-3-yl)-6-chloropyrimidine-5-carbaldehyde

InChI

InChI=1S/C10H10ClN3O/c11-9-8(4-15)10(13-5-12-9)14-2-6-1-7(6)3-14/h4-7H,1-3H2

InChI Key

AWZOOBUGJLLNRX-UHFFFAOYSA-N

Canonical SMILES

C1C2C1CN(C2)C3=C(C(=NC=N3)Cl)C=O

Origin of Product

United States

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